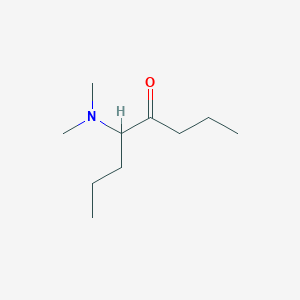
4-Octanone, 5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octanone, 5-(dimethylamino)- is an organic compound with the molecular formula C10H21NO It is a ketone with a dimethylamino group attached to the fifth carbon of the octanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octanone, 5-(dimethylamino)- typically involves the reaction of 4-octanone with dimethylamine under specific conditions. One common method is the reductive amination of 4-octanone using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Octanone, 5-(dimethylamino)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Octanone, 5-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
4-Octanone, 5-(dimethylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octanone, 5-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The ketone group can undergo reduction or oxidation, leading to different biological effects. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Octanone: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
5-(Dimethylamino)-2-pentanone: A shorter chain analog with similar chemical properties but different physical characteristics.
N,N-Dimethyl-4-aminobenzaldehyde: Contains a dimethylamino group but has an aromatic ring instead of an aliphatic chain.
Uniqueness
4-Octanone, 5-(dimethylamino)- is unique due to the presence of both a ketone and a dimethylamino group, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
82215-86-9 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
5-(dimethylamino)octan-4-one |
InChI |
InChI=1S/C10H21NO/c1-5-7-9(11(3)4)10(12)8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
IOJJHQPJCFBAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)CCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















